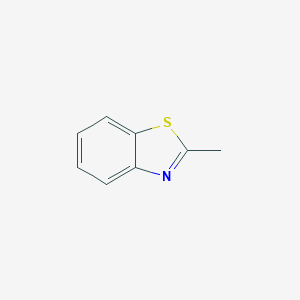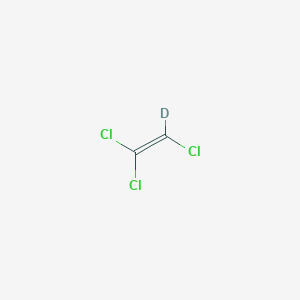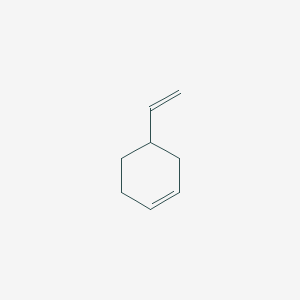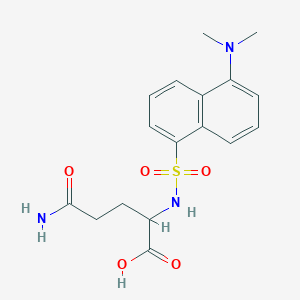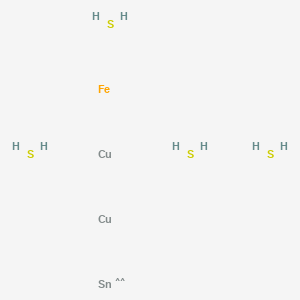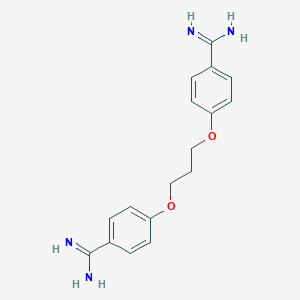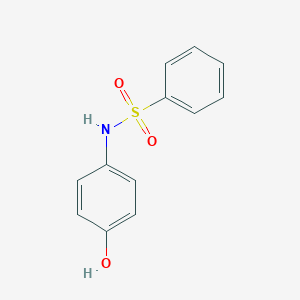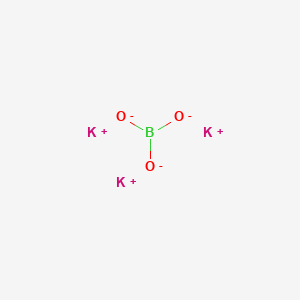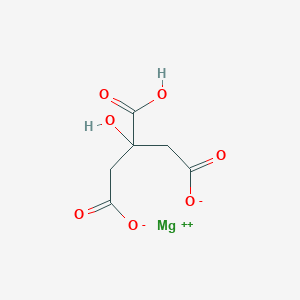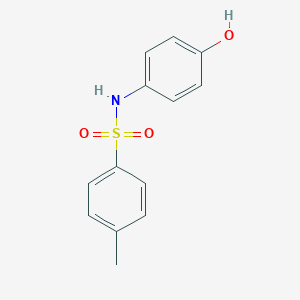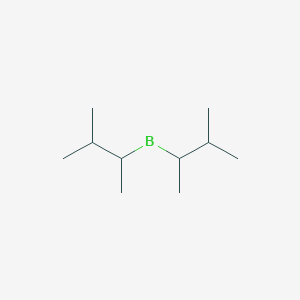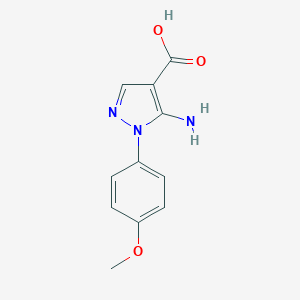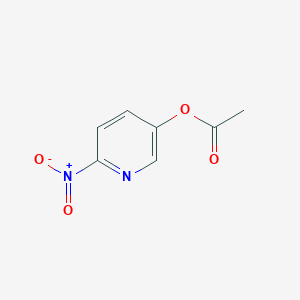
6-Nitro-3-pyridyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Nitro-3-pyridyl acetate is a chemical compound that belongs to the class of pyridine derivatives. It is an important intermediate in the synthesis of various pharmaceutical compounds, agrochemicals, and dyes. The compound has gained significant attention in the scientific community due to its unique properties and potential applications in various fields.
Mécanisme D'action
The mechanism of action of 6-Nitro-3-pyridyl acetate is not fully understood. However, studies have suggested that the compound may act by inhibiting the activity of certain enzymes or by disrupting cellular processes.
Effets Biochimiques Et Physiologiques
Studies have shown that 6-Nitro-3-pyridyl acetate can have various biochemical and physiological effects, depending on the dose and duration of exposure. The compound has been found to exhibit anti-inflammatory and analgesic properties, which may be due to its ability to inhibit the activity of certain enzymes involved in inflammation and pain.
Avantages Et Limitations Des Expériences En Laboratoire
6-Nitro-3-pyridyl acetate has several advantages for use in lab experiments. The compound is relatively easy to synthesize and has a high purity. It is also stable under normal laboratory conditions and can be stored for extended periods.
One limitation of using 6-Nitro-3-pyridyl acetate in lab experiments is its potential toxicity. The compound has been found to exhibit cytotoxicity in certain cell lines, and caution should be exercised when handling the compound.
Orientations Futures
There are several future directions for research on 6-Nitro-3-pyridyl acetate. One area of interest is the compound's potential use in the treatment of cancer. Studies have shown that the compound has anti-tumor activity, and further research is needed to determine its mechanism of action and potential clinical applications.
Another area of interest is the compound's potential use as a pesticide. Further research is needed to determine the efficacy and safety of the compound as a pesticide and its potential impact on the environment.
In addition, research on the use of 6-Nitro-3-pyridyl acetate in materials science is ongoing. Future research may focus on optimizing the synthesis of the compound and exploring its potential use in electronic devices.
Conclusion:
In conclusion, 6-Nitro-3-pyridyl acetate is a versatile compound with potential applications in various fields, including medicine, agriculture, and materials science. The compound exhibits unique properties and has been found to exhibit anti-inflammatory and analgesic properties, insecticidal activity, and potential use in the synthesis of organic semiconductors. Further research is needed to fully understand the compound's mechanism of action and potential applications.
Méthodes De Synthèse
The synthesis of 6-Nitro-3-pyridyl acetate can be achieved through various methods, including the reaction of 3-pyridyl acetic acid with nitric acid and acetic anhydride. Another method involves the reaction of 3-pyridyl acetic acid with sodium nitrate and acetic anhydride. The yield of the compound depends on the reaction conditions, such as temperature, reactant ratio, and reaction time.
Applications De Recherche Scientifique
6-Nitro-3-pyridyl acetate has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, the compound has been found to exhibit anti-inflammatory and analgesic properties. It has also been investigated for its potential use in the treatment of cancer and other diseases.
In agriculture, 6-Nitro-3-pyridyl acetate has been studied for its potential use as a pesticide. The compound has been found to exhibit significant insecticidal activity against various pests, including aphids, whiteflies, and spider mites.
In materials science, 6-Nitro-3-pyridyl acetate has been investigated for its potential use in the synthesis of organic semiconductors. The compound has been found to exhibit good thermal stability and high charge mobility, making it a promising candidate for use in electronic devices.
Propriétés
Numéro CAS |
15128-87-7 |
|---|---|
Nom du produit |
6-Nitro-3-pyridyl acetate |
Formule moléculaire |
C7H6N2O4 |
Poids moléculaire |
182.13 g/mol |
Nom IUPAC |
(6-nitropyridin-3-yl) acetate |
InChI |
InChI=1S/C7H6N2O4/c1-5(10)13-6-2-3-7(8-4-6)9(11)12/h2-4H,1H3 |
Clé InChI |
NGLIFWZHWZNKMX-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=CN=C(C=C1)[N+](=O)[O-] |
SMILES canonique |
CC(=O)OC1=CN=C(C=C1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



